Sancycline hydrochloride

Descripción

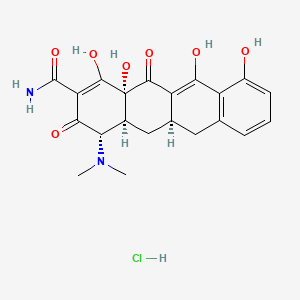

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H/t9-,10-,15-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJFGLCHAOVWRZ-QKYUADJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6625-20-3 | |

| Record name | Sancycline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006625203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sancycline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SANCYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF3C9QZ7LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sancycline Hydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sancycline (B610677) hydrochloride, a semisynthetic tetracycline (B611298) antibiotic, represents a significant area of study in the ongoing battle against bacterial infections. As a member of the tetracycline class, its fundamental mechanism revolves around the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect.[1] This technical guide provides an in-depth exploration of the core mechanism of action of sancycline hydrochloride, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Sancycline, like other tetracyclines, exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The process is highly specific to prokaryotic ribosomes, which are structurally distinct from their eukaryotic counterparts, forming the basis of selective toxicity.

The primary mechanism involves the reversible binding of sancycline to the 30S ribosomal subunit.[1][2][3] This binding event physically obstructs the A site (aminoacyl site) of the ribosome. By occupying the A site, sancycline prevents the attachment of aminoacyl-tRNA (transfer RNA) molecules, which carry the amino acid building blocks for the growing polypeptide chain. This critical step effectively halts the elongation phase of protein synthesis.[4] Without the ability to synthesize essential proteins, bacterial growth, replication, and repair are arrested.[5][6]

dot

References

- 1. resources.amh.net.au [resources.amh.net.au]

- 2. biotrading.com [biotrading.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. benchchem.com [benchchem.com]

- 5. Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpcbs.com [ijpcbs.com]

Sancycline Hydrochloride: A Technical Guide to its Chemical Properties and Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sancycline (B610677) hydrochloride is a semisynthetic tetracycline (B611298) antibiotic. First reported in 1962, it is a derivative of declomycin produced through hydrogenolysis. As with other tetracyclines, sancycline hydrochloride exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible microorganisms. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of action, and established experimental protocols for evaluating its antimicrobial efficacy.

Chemical and Physical Properties

This compound is a yellow, crystalline solid.[1][2] Its chemical and physical characteristics are summarized in the tables below.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (4S,4aS,5aR,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide hydrochloride | |

| Synonyms | 6-Demethyl-6-deoxytetracycline HCl, Bonomycin HCl, Norcycline, NSC 51812 | [2][3] |

| CAS Number | 6625-20-3 | [2][3] |

| Molecular Formula | C₂₁H₂₂N₂O₇ • HCl | [3] |

| Molecular Weight | 450.9 g/mol | [3] |

| Appearance | Yellow crystalline solid | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 224-228 °C (decomposes) | [2] |

| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 5 mg/mLDMSO:PBS (pH 7.2) (1:5): 0.15 mg/mL | [2] |

| UV max (in 0.1N H₂SO₄) | 217 nm, 268 nm, 343 nm | [4] |

| Storage Temperature | -20°C (long-term) | [2][3] |

| Stability | ≥ 4 years (at -20°C) | [5] |

Mechanism of Action

This compound inhibits bacterial protein synthesis, leading to a bacteriostatic effect. The mechanism involves the reversible binding of the antibiotic to the 30S ribosomal subunit.[1][2] This interaction effectively blocks the entry of aminoacyl-tRNA into the A site of the ribosome, thereby preventing the elongation of the polypeptide chain.[1][2]

Mechanism of action of this compound.

Antimicrobial Spectrum and Efficacy

This compound exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. Notably, it has shown greater activity against many anaerobic bacteria compared to tetracycline and is also effective against some tetracycline-resistant strains of E. coli, S. aureus, and E. faecalis.[5]

Table 3: In Vitro and In Vivo Efficacy of Sancycline

| Organism/Model | Parameter | Value | Reference(s) |

| Anaerobic Bacteria (339 strains) | Average MIC₉₀ | 1 µg/mL | [5] |

| Tetracycline-Resistant E. coli | MIC | 0.06 - 1 µg/mL | [5] |

| Tetracycline-Resistant S. aureus | MIC | 0.06 - 1 µg/mL | [5] |

| Tetracycline-Resistant E. faecalis | MIC | 0.06 - 1 µg/mL | [5] |

| S. aureus (in mice) | ED₅₀ (intravenous) | 0.46 mg/kg | [5] |

| S. aureus (in mice) | ED₅₀ (subcutaneous) | 0.6 mg/kg | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antimicrobial properties of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[4][6]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

-

This compound stock solution

-

96-well microtiter plates (U- or flat-bottom)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., saline or broth)

-

Spectrophotometer or densitometer

-

Microplate reader (optional, for objective reading)

Procedure:

-

Preparation of Antibiotic Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add 100 µL of sterile MHB to all wells. c. Add 100 µL of a 2x concentrated this compound solution to the first column of wells. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

-

Preparation of Bacterial Inoculum: a. From an overnight culture on non-selective agar, select several morphologically similar colonies. b. Suspend the colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Further dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

-

Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well containing the antibiotic dilutions, as well as to a positive control well (broth with inoculum, no antibiotic). A negative control well (broth only) should also be included. b. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Interpretation of Results: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[4] This can be assessed visually or with a microplate reader.

Workflow for MIC determination by broth microdilution.

In Vivo Efficacy Testing: Murine Infection Model

This protocol describes a general methodology for determining the 50% effective dose (ED₅₀) of an antibiotic in a murine systemic infection model.

Objective: To determine the dose of this compound required to protect 50% of infected mice from mortality.

Materials:

-

Pathogenic bacterial strain (e.g., Staphylococcus aureus)

-

Laboratory mice (specific strain, age, and sex)

-

This compound for injection, formulated in a suitable vehicle

-

Bacterial growth medium and sterile saline

-

Syringes and needles for infection and treatment administration

Procedure:

-

Infection: a. Prepare a standardized inoculum of the pathogenic bacteria. b. Induce a systemic infection in mice via an appropriate route (e.g., intraperitoneal injection). The bacterial dose should be predetermined to cause mortality in untreated control animals within a specific timeframe.

-

Treatment: a. At a specified time post-infection (e.g., 1-2 hours), divide the mice into groups. b. Administer this compound to the treatment groups at various dose levels via a defined route (e.g., subcutaneous or intravenous).[5] c. Include a control group that receives only the vehicle.

-

Observation and Data Collection: a. Monitor the mice for a set period (e.g., 7 days) and record mortality daily.

-

Data Analysis: a. The ED₅₀ is calculated from the dose-response data using a suitable statistical method, such as probit analysis. The ED₅₀ represents the dose at which 50% of the animals survive the infection.

Drug Discovery and Development Context

This compound, as a semi-synthetic antibiotic, represents a product of the lead optimization phase in the drug discovery pipeline. This process involves modifying existing chemical scaffolds to improve efficacy, broaden the spectrum of activity, and overcome resistance mechanisms.

General workflow for antibiotic drug discovery.

Conclusion

This compound is a well-characterized tetracycline antibiotic with a clear mechanism of action and a broad spectrum of activity. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound or developing new antimicrobial agents. Its established properties make it a valuable reference standard in the ongoing effort to combat bacterial infections and overcome antimicrobial resistance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 6625-20-3 [chemicalbook.com]

- 3. agscientific.com [agscientific.com]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acm.or.kr [acm.or.kr]

- 6. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]

Sancycline Hydrochloride: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sancycline hydrochloride, a semi-synthetic tetracycline (B611298) antibiotic, for research applications. It covers its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its use in in vitro and in vivo studies.

Core Concepts: Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1] This process is initiated by the passive diffusion of the molecule through porin channels in the bacterial membrane. Once inside the cytoplasm, this compound binds to the 30S ribosomal subunit.[1] This binding event physically blocks the attachment of aminoacyl-tRNA to the ribosomal "A" site, thereby preventing the elongation of the polypeptide chain and halting protein synthesis.[1]

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activity of this compound against various bacterial strains.

Table 1: In Vitro Antibacterial Activity of this compound

| Bacterial Strain | Resistance Profile | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |

| Anaerobic Bacteria (339 strains) | Not specified | Not specified | 1 | [2] |

| Escherichia coli | Tetracycline-Resistant | 0.06 - 1 | Not specified | [2] |

| Staphylococcus aureus | Tetracycline-Resistant | 0.06 - 1 | Not specified | [2] |

| Enterococcus faecalis | Tetracycline-Resistant | 0.06 - 1 | Not specified | [2] |

Table 2: In Vivo Efficacy of this compound

| Bacterial Strain | Animal Model | Administration Route | ED50 (mg/kg) | Reference |

| Staphylococcus aureus | Mouse | Intravenous | 0.46 | [2] |

| Staphylococcus aureus | Mouse | Subcutaneous | 0.6 | [2] |

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, following general principles from the Clinical and Laboratory Standards Institute (CLSI).[3][4][5]

3.1.1. Materials

-

This compound powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

3.1.2. Workflow

3.1.3. Detailed Procedure

-

Preparation of this compound Stock Solution:

-

Aseptically weigh a precise amount of this compound powder.

-

Dissolve in a suitable solvent (e.g., sterile deionized water or a solvent recommended by the supplier) to a known concentration (e.g., 1000 µg/mL). This compound is light-sensitive, so protect the stock solution from light.

-

-

Serial Dilutions:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to well 1.

-

Transfer 50 µL from well 1 to well 2, mixing thoroughly.

-

Continue this two-fold serial dilution across the plate to well 10.

-

Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should not contain the antibiotic.

-

-

Preparation of Bacterial Inoculum:

-

From an overnight culture on a non-selective agar (B569324) plate, select several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.

-

-

Inoculation:

-

Within 15 minutes of preparation, inoculate each well (from 1 to 11) with 50 µL of the diluted bacterial suspension. This will result in a final volume of 100 µL in wells 1-10 and a final bacterial concentration of approximately 2.5 x 105 CFU/mL.

-

Well 12 receives 50 µL of sterile broth instead of the inoculum to serve as a sterility control.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This is observed as the well with the lowest antibiotic concentration that remains clear.

-

In Vivo Efficacy Study: Murine Model of S. aureus Systemic Infection

This protocol describes a general method for evaluating the in vivo efficacy of this compound in a mouse model of systemic Staphylococcus aureus infection.[1][2][6][7][8]

3.2.1. Materials

-

This compound for injection

-

Staphylococcus aureus strain (e.g., a clinical isolate or a reference strain)

-

Female BALB/c mice (6-8 weeks old)

-

Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)

-

Sterile 0.9% saline

-

Syringes and needles for injection

-

Animal housing and care facilities compliant with institutional guidelines

3.2.2. Workflow

3.2.3. Detailed Procedure

-

Preparation of S. aureus Inoculum:

-

Culture the S. aureus strain in TSB overnight at 37°C.

-

Harvest the bacterial cells by centrifugation, wash with sterile saline, and resuspend in saline to the desired concentration (e.g., 1 x 108 CFU/mL). The exact inoculum size should be determined in preliminary studies to establish a lethal or sublethal infection model.

-

-

Induction of Systemic Infection:

-

Randomly assign mice to treatment and control groups.

-

Inject each mouse intraperitoneally with 0.5 mL of the prepared S. aureus inoculum.

-

-

Administration of this compound:

-

Prepare different concentrations of this compound in a sterile vehicle suitable for injection.

-

At a specified time post-infection (e.g., 1 hour), administer the this compound solution to the treatment groups via the desired route (e.g., intravenous or subcutaneous). The control group should receive the vehicle only.

-

-

Monitoring:

-

Observe the mice at regular intervals for a predetermined period (e.g., 7 days) for signs of illness and mortality.

-

Record the number of surviving animals in each group.

-

-

Determination of ED50:

-

The effective dose 50 (ED50) is the dose of this compound that protects 50% of the infected mice from death. This can be calculated using statistical methods such as probit analysis.

-

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and bacterial strains. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

- 1. imquestbio.com [imquestbio.com]

- 2. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. goums.ac.ir [goums.ac.ir]

- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 5. rr-asia.woah.org [rr-asia.woah.org]

- 6. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Humanized Mouse Models of Staphylococcus aureus Infection [frontiersin.org]

Sancycline Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sancycline (B610677), a semi-synthetic tetracycline (B611298) antibiotic, holds a significant place in the history of antibiotic development as the first of its class to be totally synthesized. This technical guide provides an in-depth overview of the discovery, synthesis, and chemical properties of sancycline hydrochloride. It details the initial total synthesis and subsequent, more practical, semi-synthetic routes from demeclocycline (B601452) hydrochloride. The document includes comprehensive experimental protocols, quantitative data on reaction yields and product purity, and key physicochemical and spectroscopic data to serve as a valuable resource for researchers in drug discovery and development.

Introduction

Sancycline, also known as 6-demethyl-6-deoxytetracycline, is a tetracycline antibiotic that was first reported in 1962. It is a rare semi-synthetic tetracycline prepared by the hydrogenolysis of the chloro and benzylic hydroxy moieties of declomycin.[1][2] As the simplest of the early tetracyclines, sancycline was the first to be totally synthesized by Conover and co-workers.[1][2] Like other tetracyclines, sancycline exhibits its antibiotic effect by reversibly binding to the 30S ribosomal subunit, thereby inhibiting protein translation by blocking the entry of aminoacyl-tRNA into the ribosome A site.[1] Although not widely used clinically, sancycline is a crucial intermediate in the synthesis of other important tetracycline derivatives, such as minocycline (B592863) and sarecycline. This guide provides a detailed technical overview of its discovery and the evolution of its synthesis.

Discovery and Early Synthesis

The discovery and initial synthesis of this compound in the early 1960s marked a significant milestone in medicinal chemistry.

First Report and Total Synthesis

Sancycline was first reported in 1962.[1][2] The landmark achievement of the first total synthesis of a biologically active tetracycline, (±)-6-demethyl-6-deoxytetracycline (sancycline), was accomplished by L. H. Conover and his team at Pfizer, in collaboration with R. B. Woodward.[3][4][5] This groundbreaking work was published in the Journal of the American Chemical Society in 1962.[1] The total synthesis was a multi-step process that represented a major advancement in synthetic organic chemistry.[4]

Early Semi-Synthetic Route: Catalytic Reduction

Contemporaneously with the total synthesis, a more practical semi-synthetic approach was developed by McCormick and Jensen, as described in their 1962 US Patent 3,019,260. This method involved the catalytic reduction of 6-hydroxy hydronaphthacenes. Specifically, the process for preparing 6-demethyl-6-deoxytetracycline (sancycline) involved the reduction of a polar solvent solution of either 6-demethyltetracycline or 7-chloro-6-demethyltetracycline with hydrogen gas in the presence of a finely-divided rhodium catalyst.

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₂N₂O₇ · HCl | [6] |

| Molecular Weight | 450.9 g/mol | [6] |

| Appearance | Crystalline solid | [7] |

| Solubility | Soluble in DMF, DMSO, and Ethanol | [6] |

| Storage Temperature | -20°C | [6] |

Spectroscopic Data

-

UV-Vis (λmax): 221, 268, 350 nm in an appropriate solvent.[7]

Synthesis of this compound

The most common and industrially relevant methods for producing this compound are semi-synthetic, starting from readily available tetracycline precursors like demeclocycline hydrochloride.

Semi-Synthesis from Demeclocycline Hydrochloride

This process involves the catalytic hydrogenation of demeclocycline hydrochloride (also referred to as Ledermycin) to remove the 7-chloro and 6-hydroxyl groups.

A general procedure derived from various patented methods is as follows:

-

Reaction Setup: To a suitable reactor, add demeclocycline hydrochloride and a solvent such as methanol (B129727) or ethanol.

-

Acidification: Add an acid, for instance, p-toluenesulfonic acid or methanesulfonic acid, and stir until the starting material is dissolved.

-

Catalyst Addition: Add a catalyst, typically Raney nickel or rhodium on carbon (Rh/C).

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a pressure of 2-5 MPa. The reaction mixture is stirred at a controlled temperature (typically 40-50 °C) for several hours.

-

Reaction Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the demeclocycline hydrochloride content is below a specified limit (e.g., ≤2%).

-

Work-up and Isolation:

-

Cool the reaction mixture and carefully vent the hydrogen gas.

-

Filter the mixture to remove the catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in water, and the pH is adjusted to approximately 8 with an aqueous sodium bicarbonate solution to precipitate the sancycline free base.

-

The solid is collected by filtration, washed, and dried.

-

-

Salt Formation: The sancycline free base is then converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, followed by crystallization to yield this compound.

Quantitative Data from Synthetic Procedures

The following table summarizes quantitative data from various patented semi-synthetic procedures for sancycline.

| Starting Material | Catalyst | Solvent | Acid | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Demeclocycline HCl (20g) | Raney Ni (2g) | Methanol (120mL) | p-Toluenesulfonic acid (30g) | 2 MPa H₂, 40°C, 6h | 88 | 97.5 | CN112574057A |

| Demeclocycline HCl (20g) | Raney Ni (6g) | Ethanol (200mL) | Methanesulfonic acid (15g) | 3.5 MPa H₂, 45°C, 8h | - | - | CN112574057A |

| Demeclocycline HCl (20g) | Raney Ni (10g) | Methanol (280mL) | Methanesulfonic acid (15g) | 5 MPa H₂, 50°C, 5h | 94 | 95.6 | CN112574057A |

Visualizing the Synthesis Workflow

The following diagrams illustrate the key relationships and the experimental workflow for the semi-synthesis of this compound.

References

- 1. toku-e.com [toku-e.com]

- 2. This compound | 6625-20-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. US9884830B2 - Synthesis of tetracyclines and analogues thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Tetracycline hydrochloride(64-75-5) 1H NMR [m.chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Tetracycline hydrochloride [webbook.nist.gov]

Sancycline Hydrochloride: A Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the antibacterial spectrum, mechanism of action, and relevant experimental protocols for sancycline (B610677) hydrochloride. Sancycline, also known as 6-demethyl-6-deoxytetracycline, is a semisynthetic tetracycline (B611298) antibiotic. While not as commonly used as other tetracyclines like doxycycline (B596269) or minocycline (B592863), it serves as an important reference compound and a precursor for novel antibiotic development, including the glycylcyclines. This guide summarizes available quantitative data, details methodologies for susceptibility testing, and illustrates key biological pathways.

Mechanism of Action

Sancycline, like all tetracycline-class antibiotics, is primarily bacteriostatic. It inhibits bacterial protein synthesis by preventing the association of aminoacyl-tRNA with the bacterial ribosome. This action is reversible.[1]

The process involves:

-

Entry: Sancycline passively diffuses through porin channels in the outer membrane of Gram-negative bacteria and is actively transported across the inner cytoplasmic membrane.

-

Binding: It reversibly binds to the 30S ribosomal subunit.[1][2] The primary binding site is located on the 16S rRNA, near the 'A' site (aminoacyl site) of the ribosome.[1]

-

Inhibition: By binding to the 30S subunit, sancycline sterically blocks the docking of the aminoacyl-tRNA to the A site of the mRNA-ribosome complex.[1][2]

-

Cessation of Elongation: This prevention of tRNA binding effectively halts the addition of new amino acids to the growing peptide chain, arresting protein synthesis.[2]

The following diagram illustrates the inhibitory action of sancycline on the bacterial ribosome.

Antibacterial Spectrum of Sancycline

Quantitative data for sancycline is less abundant than for more common tetracyclines. However, available studies indicate it possesses a broad spectrum of activity. It is notably more active than its parent compound, tetracycline, against certain bacterial populations, particularly anaerobes.

Gram-Positive Bacteria

Sancycline demonstrates activity against various Gram-positive cocci. It has been shown to be effective against strains of Staphylococcus aureus and Enterococcus faecalis, including those resistant to tetracycline.

| Organism | Strain(s) | MIC (µg/mL) | Notes | Reference(s) |

| Staphylococcus aureus | RN450 | 0.25 | Gram-positive activity reference strain. | [3] |

| Staphylococcus aureus | Tetracycline-Resistant | 0.06 - 1.0 | Demonstrates activity against strains with tetracycline resistance mechanisms. | [4] |

| Enterococcus faecalis | Tetracycline-Resistant | 0.06 - 1.0 | Demonstrates activity against strains with tetracycline resistance mechanisms. | [4] |

Gram-Negative Bacteria

The activity of sancycline extends to Gram-negative organisms, including members of the Enterobacteriaceae family.

| Organism | Strain(s) | MIC (µg/mL) | Notes | Reference(s) |

| Escherichia coli | ML308-225 | 2.0 | Gram-negative activity reference strain. | [3] |

| Escherichia coli | Tetracycline-Resistant | 0.06 - 1.0 | Demonstrates activity against strains with tetracycline resistance mechanisms. | [4] |

Anaerobic Bacteria

Sancycline shows potent activity against a wide array of anaerobic bacteria and is significantly more active against this class of organisms than tetracycline.

| Organism Class | No. of Strains | MIC90 (µg/mL) | Comparative MIC90 (Tetracycline) | Reference(s) |

| Anaerobic Bacteria | 339 | 1.0 | 32.0 | [4] |

Mechanisms of Bacterial Resistance

The clinical utility of tetracyclines has been challenged by the emergence of bacterial resistance.[2] The three predominant mechanisms are tetracycline efflux, ribosomal protection, and enzymatic inactivation.[5]

-

Tetracycline Efflux: This is the most common form of resistance. Bacteria acquire genes (e.g., tet(A), tet(B), tet(K)) that code for membrane-associated proteins. These proteins function as energy-dependent pumps, actively exporting the tetracycline molecule from the cytoplasm before it can reach the ribosome.[5][6]

-

Ribosomal Protection: Bacteria can acquire genes (e.g., tet(M), tet(O)) that produce cytoplasmic proteins. These ribosomal protection proteins (RPPs) bind to the ribosome in a GTP-dependent manner, causing a conformational change that dislodges the tetracycline molecule from its binding site, thereby allowing protein synthesis to resume.[5]

-

Enzymatic Inactivation: This is a less common mechanism where bacteria produce an enzyme that chemically modifies the tetracycline molecule, rendering it inactive.[5]

The diagram below outlines these primary resistance strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. [Comparative activity of tetracycline, doxycycline and minocycline against Haemophilus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Sancycline Hydrochloride: An In-depth Technical Guide to its Core Mechanism of Protein Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sancycline (B610677) hydrochloride, a semisynthetic tetracycline (B611298) antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this inhibition, tailored for researchers, scientists, and professionals in drug development. The document details the interaction of sancycline with the bacterial ribosome, presents available quantitative data on its activity, and outlines key experimental protocols for studying its effects. Through detailed diagrams and structured data, this guide aims to be an essential resource for understanding and investigating the antimicrobial properties of sancycline hydrochloride.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other members of the tetracycline class of antibiotics, targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. The primary mechanism of action is the disruption of the elongation phase of translation.[1][2][3]

Sancycline binds reversibly to the 30S ribosomal subunit.[1][2][3][4] This binding occurs at a specific site that sterically hinders the attachment of aminoacyl-tRNA (aa-tRNA) to the acceptor site (A site) of the ribosome-mRNA complex.[2][3][4] By blocking the A site, sancycline prevents the incorporation of new amino acids into the growing polypeptide chain, effectively halting protein synthesis.[1][2][3] This inhibition is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[1]

While the primary target is the elongation step, some evidence suggests that tetracyclines may also interfere with the initiation phase of protein synthesis.

Signaling Pathway of Protein Synthesis Inhibition by Sancycline

The following diagram illustrates the key steps in bacterial protein synthesis and the point of inhibition by this compound.

Caption: this compound inhibits protein synthesis by binding to the 30S ribosomal subunit and blocking the A site.

Quantitative Data on Sancycline Activity

| Parameter | Organism/System | Value | Reference |

| Average MIC90 | 339 strains of anaerobic bacteria | 1 µg/ml | [5] |

| MIC Range | Tetracycline-resistant E. coli, S. aureus, and E. faecalis | 0.06 - 1 µg/ml | [5] |

| ED50 (intravenous) | S. aureus in mice | 0.46 mg/kg | [5] |

| ED50 (subcutaneous) | S. aureus in mice | 0.6 mg/kg | [5] |

Note: For comparison, the average MIC90 of tetracycline against the same 339 strains of anaerobic bacteria was reported as 32 µg/ml, suggesting sancycline is significantly more potent against this panel of bacteria.[5]

Key Experimental Protocols

The following protocols are standard methods used to investigate the inhibition of protein synthesis by antibiotics like this compound.

In Vitro Transcription/Translation (IVTT) Inhibition Assay

This assay measures the overall inhibition of protein synthesis in a cell-free system.

Methodology:

-

Reaction Setup: A coupled transcription/translation system (e.g., from E. coli S30 extract) is prepared containing all necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes, and an energy source).

-

Template: A DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein) is added to the system.

-

Inhibitor Addition: this compound is added at a range of concentrations. A control reaction with no inhibitor is also prepared.

-

Incubation: The reactions are incubated at 37°C to allow for transcription and translation to occur.

-

Detection: The amount of reporter protein synthesized is quantified. For luciferase, this is done by adding a substrate and measuring luminescence. For GFP, fluorescence is measured.

-

Data Analysis: The percentage of inhibition at each sancycline concentration is calculated relative to the no-inhibitor control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined by plotting the inhibition data against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Workflow for IVTT Inhibition Assay

Caption: Workflow for determining the IC50 of a protein synthesis inhibitor.

Ribosome Binding Assay

This assay directly measures the binding of the antibiotic to the ribosome, often through competition with a radiolabeled ligand.

Methodology:

-

Ribosome Preparation: Purified 70S ribosomes or 30S ribosomal subunits are prepared from a bacterial source (e.g., E. coli).

-

Radiolabeled Ligand: A radiolabeled tetracycline (e.g., [³H]tetracycline) is used as a tracer.

-

Competition Reaction: A fixed concentration of radiolabeled tetracycline is incubated with the ribosomes in the presence of increasing concentrations of unlabeled this compound.

-

Separation: The ribosome-bound radiolabeled tetracycline is separated from the unbound ligand. This can be achieved by methods such as nitrocellulose filter binding (ribosomes and bound ligand are retained on the filter) or size-exclusion chromatography.

-

Quantification: The amount of radioactivity on the filters or in the ribosome-containing fractions is measured using a scintillation counter.

-

Data Analysis: The amount of bound radiolabeled tetracycline is plotted against the concentration of sancycline. The concentration of sancycline that displaces 50% of the radiolabeled ligand (the Ki or IC50 for binding) is determined.

Toeprinting Assay

This primer extension inhibition assay identifies the specific site on the mRNA where the ribosome is stalled by the antibiotic.

Methodology:

-

In Vitro Translation: An in vitro translation reaction is set up as described above, but with a specific mRNA template.

-

Inhibitor Addition: this compound is added to the reaction.

-

Ribosome Stalling: The antibiotic causes ribosomes to stall at a specific codon on the mRNA.

-

Primer Annealing: A DNA primer, labeled with a radioactive or fluorescent tag, is annealed to the 3' end of the mRNA.

-

Reverse Transcription: Reverse transcriptase is added to synthesize a complementary DNA (cDNA) strand, starting from the primer.

-

Termination of Extension: The reverse transcriptase is physically blocked by the stalled ribosome, leading to the termination of cDNA synthesis.

-

Gel Electrophoresis: The resulting cDNA products are separated by size on a denaturing polyacrylamide gel alongside a sequencing ladder generated from the same mRNA template.

-

Analysis: The length of the truncated cDNA product (the "toeprint") indicates the precise position of the stalled ribosome on the mRNA, typically 15-17 nucleotides downstream from the P-site codon.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis, acting through a well-defined mechanism of binding to the 30S ribosomal subunit and preventing aa-tRNA accommodation in the A site. While specific quantitative data on its direct inhibition of translation are limited, its low MIC values against a range of bacteria, including tetracycline-resistant strains, highlight its significant antimicrobial activity. The experimental protocols detailed in this guide provide a robust framework for further investigation into the molecular interactions and efficacy of sancycline and other tetracycline derivatives. Future research focusing on obtaining precise kinetic and binding data for sancycline will be crucial for a more complete understanding of its therapeutic potential.

References

Sancycline Hydrochloride (CAS 6625-20-3): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sancycline hydrochloride (CAS: 6625-20-3), a semi-synthetic tetracycline (B611298) antibiotic, represents a significant molecule in the study of antibacterial agents and mechanisms of resistance. As the simplest of the early tetracyclines, its structure, devoid of the 6-methyl and 6-hydroxyl groups, provides a unique scaffold for understanding structure-activity relationships. This document provides an in-depth technical overview of this compound, consolidating its chemical properties, synthesis, mechanism of action, and biological activity. Detailed experimental protocols for its synthesis and key biological assays are provided to facilitate further research and development.

Introduction

Sancycline, also known as 6-demethyl-6-deoxytetracycline, is a tetracycline antibiotic first synthesized in 1962.[1][2] Its hydrochloride salt is the common form used in research due to enhanced stability and solubility.[1] Unlike its parent compounds, Sancycline exhibits potent activity against a broad spectrum of anaerobic bacteria and is notably effective against tetracycline-resistant strains, making it a valuable compound for antimicrobial research.[3][4] Beyond its antibacterial properties, Sancycline, like other tetracyclines, has been investigated for its effects on matrix metalloproteinases (MMPs), suggesting potential applications in other therapeutic areas.[5] This guide serves as a comprehensive technical resource, presenting key data in structured formats and providing detailed methodologies for its study.

Chemical and Physical Properties

This compound is a yellow to orange crystalline solid.[2] Its core structure is a linear, fused tetracyclic naphthacene (B114907) carboxamide backbone. The key distinguishing features are the absence of a methyl group and a hydroxyl group at the 6-position, which contributes to its unique activity profile.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6625-20-3 | [1] |

| Molecular Formula | C₂₁H₂₃ClN₂O₇ | [1][6] |

| Molecular Weight | 450.87 g/mol | [1][6] |

| Appearance | Yellow to orange solid powder | [2] |

| Melting Point | 224–228°C (decomposes) | [1][7] |

| Density | 1.61 g/cm³ | [1] |

| Boiling Point | 639.9°C at 760 mmHg | [1] |

| Flash Point | 340.8°C | [1] |

| UV λmax | 221, 268, 350 nm | [3][4] |

| Storage Temperature | -20°C | [8][9] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Water | Good solubility | [2] |

| DMSO | ≥ 20 mg/mL | [3][4] |

| DMF | ≥ 20 mg/mL | [3][4] |

| Ethanol | ≥ 5 mg/mL | [3][4] |

| Methanol (B129727) | Soluble | [2] |

| DMSO:PBS (pH 7.2) (1:5) | 0.15 mg/mL | [3][4] |

Synthesis

Sancycline is a semi-synthetic antibiotic prepared via the catalytic hydrogenolysis of Demeclocycline (Declomycin), a natural tetracycline derivative. This process removes the 7-chloro and 6-benzylic hydroxy moieties.[5][7]

Figure 1. Synthetic pathway of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on patent literature describing the hydrogenolysis of tetracycline derivatives.

-

Reaction Setup: To a 500 mL autoclave, add Demeclocycline hydrochloride (10 g). Add methanol (200 mL) as the solvent.

-

Catalyst Addition: Add a 5% Rhodium-on-Carbon (Rh/C) catalyst (0.5 g).

-

Hydrogenation: Seal the autoclave and purge with nitrogen gas three times. Pressurize the vessel with hydrogen gas to 1.5-2.5 MPa.

-

Reaction: Stir the mixture at room temperature for 15-24 hours.

-

Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (<0.5%).

-

Work-up: Depressurize the autoclave and purge with nitrogen. Filter the reaction mixture to remove the catalyst, washing the filter cake with methanol.

-

Purification: Concentrate the filtrate under reduced pressure at a temperature not exceeding 30°C. Dissolve the resulting concentrate in deionized water. Adjust the pH to 4.0-4.5 with aqueous ammonia (B1221849) to precipitate the Sancycline free base.

-

Salt Formation: Collect the precipitate by filtration. Resuspend the solid in a minimal amount of methanol and add a stoichiometric amount of concentrated hydrochloric acid to form the hydrochloride salt.

-

Isolation: Induce crystallization by adding a non-polar solvent (e.g., diethyl ether). Collect the resulting yellow precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

Mechanism of Action

Inhibition of Bacterial Protein Synthesis

The primary mechanism of action for Sancycline is the inhibition of bacterial protein synthesis, a hallmark of the tetracycline class of antibiotics.[1][6] Sancycline binds reversibly to the 30S ribosomal subunit. This binding event physically blocks the A-site (aminoacyl site), preventing the attachment of aminoacyl-tRNA.[5][7] Consequently, the elongation of the polypeptide chain is halted, leading to a bacteriostatic effect.[6] The absence of the 6-demethyl and 6-deoxy groups is thought to enhance binding affinity to the ribosome compared to older tetracyclines.[1]

Figure 2. Mechanism of Sancycline's antibacterial action.

Inhibition of Matrix Metalloproteinases (MMPs)

Tetracyclines, including Sancycline, possess anti-inflammatory properties independent of their antimicrobial activity. One key mechanism is the inhibition of matrix metalloproteinases (MMPs), particularly MMP-9 (gelatinase B).[5] MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is implicated in various pathological processes, including inflammation and tissue damage. Sancycline has been shown to decrease MMP-9 expression.[5] This inhibition is thought to occur through the modulation of signaling pathways such as NF-κB and MAPKs (JNK, ERK, p38).

Figure 3. Proposed signaling pathway for MMP-9 inhibition.

Biological Activity and Efficacy

Sancycline demonstrates a potent and broad spectrum of activity, particularly against anaerobic bacteria and tetracycline-resistant pathogens.

Table 3: In Vitro Antibacterial Activity of Sancycline

| Organism/Group | Metric | Value (µg/mL) | Comparator (Tetracycline) | Reference(s) |

| Anaerobic Bacteria (339 strains) | MIC₉₀ | 1 | 32 | [1][3] |

| Tetracycline-resistant E. coli | MIC Range | 0.06 - 1 | N/A | [1][3] |

| Tetracycline-resistant S. aureus | MIC Range | 0.06 - 1 | N/A | [1][3] |

| Tetracycline-resistant E. faecalis | MIC Range | 0.06 - 1 | N/A | [1][3] |

Table 4: In Vivo Efficacy of Sancycline against S. aureus in Mice

| Administration Route | Metric | Value (mg/kg) | Reference(s) |

| Intravenous | ED₅₀ | 0.46 | [1][3] |

| Subcutaneous | ED₅₀ | 0.6 | [1][3] |

Key Experimental Methodologies

Workflow for In Vitro and In Vivo Evaluation

Figure 4. General experimental workflow for Sancycline evaluation.

Protocol: Minimum Inhibitory Concentration (MIC) Determination for Anaerobic Bacteria (Agar Dilution)

This protocol is based on CLSI guidelines for antimicrobial susceptibility testing of anaerobic bacteria.

-

Media Preparation: Prepare Brucella agar (B569324) supplemented with hemin (B1673052) (5 µg/mL), vitamin K1 (1 µg/mL), and 5% laked sheep blood.

-

Antibiotic Dilution: Prepare stock solutions of this compound in an appropriate solvent. Perform serial twofold dilutions of the antibiotic and add them to molten agar to achieve the desired final concentrations. Pour the agar into petri dishes and allow them to solidify.

-

Inoculum Preparation: Grow anaerobic bacterial strains on appropriate media in an anaerobic environment. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Further dilute this suspension to yield a final inoculum of approximately 1 x 10⁵ colony-forming units (CFU) per spot.

-

Inoculation: Using a Steers replicator, inoculate the prepared antibiotic-containing agar plates with the bacterial suspensions. Include a growth control plate (no antibiotic) and a sterility control plate.

-

Incubation: Incubate the plates in an anaerobic atmosphere (e.g., anaerobic chamber or jar) at 35-37°C for 42-48 hours.

-

Reading Results: The MIC is defined as the lowest concentration of Sancycline that completely inhibits visible growth, or causes a marked reduction in growth compared to the growth control.

Protocol: In Vivo Efficacy in a Murine Sepsis Model

This protocol describes a general method for determining the ED₅₀ in a mouse model of systemic infection.

-

Inoculum Preparation: Culture Staphylococcus aureus to the mid-logarithmic phase. Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and dilute to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The infectious dose should be predetermined to cause a lethal infection in a specified timeframe.

-

Animal Model: Use a suitable mouse strain (e.g., BALB/c). Acclimatize the animals prior to the experiment.

-

Infection: Administer the bacterial inoculum to the mice via intraperitoneal (IP) injection (e.g., 0.2 mL per mouse).

-

Drug Administration: Prepare sterile solutions of this compound at various concentrations. At a specified time post-infection (e.g., 1 hour), administer a single dose of the drug to different groups of mice via the desired route (intravenous or subcutaneous). Include a vehicle control group.

-

Observation: Monitor the mice for a defined period (e.g., 7 days) and record mortality daily.

-

Data Analysis: Calculate the 50% effective dose (ED₅₀), the dose required to protect 50% of the infected animals from death, using a suitable statistical method such as probit analysis.

Protocol: Gelatin Zymography for MMP-9 Activity

This protocol is for detecting secreted MMP-9 activity in conditioned cell culture media.

-

Sample Preparation: Culture cells (e.g., human corneal epithelial cells) to 70-80% confluency. Wash the cells with serum-free media and then incubate in serum-free media for 24-48 hours. To test the effect of Sancycline, include it in the media during this incubation period. Collect the conditioned media and centrifuge to remove cell debris.

-

Gel Preparation: Prepare a 7.5-10% SDS-polyacrylamide gel copolymerized with gelatin (1 mg/mL).

-

Electrophoresis: Mix the conditioned media samples with a non-reducing sample buffer. Load equal amounts of protein per lane and run the electrophoresis at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.

-

Renaturation and Development: After electrophoresis, wash the gel twice for 30 minutes each in a washing buffer containing 2.5% Triton X-100 to remove SDS. Rinse the gel and incubate it overnight at 37°C in an incubation buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5).

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes. Destain the gel with a solution of methanol and acetic acid. Areas of gelatinase activity will appear as clear bands against a dark blue background. The intensity of the bands can be quantified using densitometry.

Conclusion

This compound remains a compound of significant interest due to its potent activity against anaerobic and resistant bacteria. Its unique chemical structure provides a valuable tool for medicinal chemistry and microbiology research. Furthermore, its non-antibiotic properties, such as the inhibition of MMP-9, open avenues for exploring its therapeutic potential in inflammatory and tissue-remodeling diseases. The data and protocols presented in this technical guide offer a foundational resource for scientists and researchers aiming to further investigate and harness the properties of this versatile tetracycline antibiotic.

References

- 1. docs.abcam.com [docs.abcam.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Western Blot Protocol for MMP-9 Antibody (NBP2-13173): Novus Biologicals [novusbio.com]

- 4. synarchive.com [synarchive.com]

- 5. Gelatin zymography protocol | Abcam [abcam.com]

- 6. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Western blotting to detect MMP2 and MMP9 expression [bio-protocol.org]

- 8. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells [jove.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

Sancycline hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of sancycline (B610677) hydrochloride, a semisynthetic tetracycline (B611298) antibiotic. The following sections detail its core molecular properties, mechanism of action, and relevant experimental data and protocols.

Core Molecular Data

Sancycline hydrochloride is a broad-spectrum antibiotic belonging to the tetracycline class.[1] Its fundamental molecular and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₃ClN₂O₇ | [1][2] |

| Molecular Weight | 450.87 g/mol | [1][2] |

| CAS Number | 6625-20-3 | [2] |

| Appearance | Crystalline solid | |

| Melting Point | 224-228°C (decomposes) | [2] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1] The primary target is the 30S ribosomal subunit. By binding to the 30S subunit, this compound effectively blocks the attachment of aminoacyl-tRNA to the ribosomal A-site. This prevention of tRNA binding halts the elongation of the polypeptide chain, thereby arresting bacterial growth.[1]

Caption: Mechanism of this compound action.

Quantitative Biological Activity

Sancycline has demonstrated potent activity against a range of bacteria, including anaerobic strains and some tetracycline-resistant organisms.

| Assay Type | Organism(s) | Result | Reference |

| In Vitro Activity | 339 strains of anaerobic bacteria | Average MIC₉₀ = 1 µg/mL | [3] |

| In Vitro Activity | Tetracycline-resistant E. coli, S. aureus, and E. faecalis | MICs ranging from 0.06 to 1 µg/mL | [3] |

| In Vivo Efficacy | Staphylococcus aureus in mice (intravenous) | ED₅₀ = 0.46 mg/kg | [3] |

| In Vivo Efficacy | Staphylococcus aureus in mice (subcutaneous) | ED₅₀ = 0.6 mg/kg | [3] |

Experimental Protocols

Synthesis of Sancycline from Demeclocycline (B601452) Hydrochloride

This protocol is adapted from methodologies described in publicly available patents.[4][5]

Materials:

-

Demeclocycline hydrochloride (Ledermycin)

-

Methanol (B129727) or Ethanol

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

-

Rhodium on carbon catalyst (5% or 10%)

-

Hydrogen gas

-

Inert gas (e.g., Nitrogen)

-

Autoclave/hydrogenation reactor

-

Filtration apparatus

-

HPLC system for reaction monitoring

Procedure:

-

In a suitable hydrogenation reactor, dissolve demeclocycline hydrochloride in an alcohol solvent (e.g., methanol or ethanol).

-

Add the acid catalyst to the solution and stir until dissolved.

-

Carefully add the rhodium on carbon catalyst to the mixture.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen) multiple times to remove oxygen.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1.5-2.5 MPa).

-

Maintain the reaction at room temperature with continuous stirring for 15-22 hours.

-

Monitor the reaction progress by HPLC until the starting material is consumed (typically <0.5%).

-

Once the reaction is complete, carefully depressurize the reactor and purge with an inert gas.

-

Filter the reaction mixture to remove the rhodium on carbon catalyst. The catalyst can be washed with the alcohol solvent and recovered for reuse.

-

The filtrate containing the sancycline product can be further purified by crystallization or other standard techniques.

References

Methodological & Application

Sancycline Hydrochloride: Application Notes and Protocols for Microbiology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sancycline hydrochloride is a semisynthetic tetracycline (B611298) antibiotic belonging to the naphthacenecarboxamide class.[1][2] Like other tetracyclines, it exhibits broad-spectrum bacteriostatic activity against a wide range of Gram-positive and Gram-negative bacteria, as well as anaerobic organisms.[1][3] Its primary mechanism of action involves the inhibition of bacterial protein synthesis, making it a valuable tool in microbiology research for studying antibiotic resistance, bacterial physiology, and as a reference compound in the development of new antimicrobial agents.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in a research setting.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

| Property | Value |

| CAS Number | 6625-20-3[1][3][4][5] |

| Molecular Formula | C₂₁H₂₃ClN₂O₇[1][3][6][7] |

| Molecular Weight | 450.87 g/mol [1][3][6] |

| Appearance | White to off-white crystalline solid[2] |

| Solubility | Soluble in DMSO and DMF.[2][3][4] |

| Storage | Store at -20°C for long-term storage.[2][3][4] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 30S ribosomal subunit.[1][8] This binding event physically blocks the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby preventing the addition of new amino acids to the growing polypeptide chain and effectively halting protein elongation.[8][9][10] This selective inhibition of protein synthesis ultimately leads to the cessation of bacterial growth and replication.[10]

Figure 1. Mechanism of action of this compound.

Antimicrobial Spectrum and Efficacy

This compound has demonstrated in vitro activity against a variety of bacteria, including strains resistant to other tetracyclines.

Table 1: In Vitro Activity of this compound

| Bacterial Species | Resistance Profile | MIC Range (µg/mL) | Reference |

| Escherichia coli | Tetracycline-Resistant | 0.06 - 1 | [1] |

| Staphylococcus aureus | Tetracycline-Resistant | 0.06 - 1 | [1] |

| Enterococcus faecalis | Tetracycline-Resistant | 0.06 - 1 | [1] |

| Anaerobic Bacteria (339 strains) | Not specified | Average MIC₉₀ = 1 | [1] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining the MIC of this compound.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare Bacterial Inoculum:

-

Inoculate a single bacterial colony into CAMHB and incubate overnight at 37°C.

-

Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Prepare this compound Dilutions:

-

Perform a serial two-fold dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 64 µg/mL down to 0.06 µg/mL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Determine MIC:

-

The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Figure 2. Experimental workflow for MIC determination.

Biofilm Inhibition Assay

This assay determines the ability of this compound to prevent the formation of bacterial biofilms.

Materials:

-

This compound stock solution

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

Bacterial culture

-

Sterile 96-well flat-bottom microtiter plates

-

Crystal Violet solution (0.1%)

-

Ethanol (B145695) (95%) or 30% Acetic Acid

Protocol:

-

Prepare Bacterial Culture:

-

Grow an overnight culture of the test bacterium in TSB.

-

Dilute the culture 1:100 in TSB with 1% glucose.

-

-

Plate Preparation:

-

Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

-

Add 100 µL of varying concentrations of this compound to the wells. Include a positive control (bacteria without antibiotic) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 24-48 hours without shaking.

-

-

Washing:

-

Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS).

-

-

Staining:

-

Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

-

Remove the crystal violet and wash the wells with PBS until the washings are clear.

-

-

Quantification:

-

Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.

-

Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance in the presence of this compound indicates biofilm inhibition.

-

Bacterial Protein Synthesis Inhibition Assay (In Vitro)

This assay directly measures the inhibitory effect of this compound on protein synthesis using a cell-free system or by measuring the incorporation of radiolabeled amino acids in whole cells.

Materials:

-

This compound

-

Bacterial culture

-

Minimal essential medium (MEM) without leucine

-

³H-leucine (radiolabeled amino acid)

-

Trichloroacetic acid (TCA), 10%

-

Scintillation fluid and counter

Protocol:

-

Bacterial Growth and Preparation:

-

Grow the bacterial culture to mid-log phase in a suitable broth.

-

Harvest the cells by centrifugation, wash with MEM without leucine, and resuspend in the same medium to a specific OD.

-

-

Treatment and Radiolabeling:

-

Aliquot the bacterial suspension into tubes.

-

Add varying concentrations of this compound to the tubes and incubate for a short period (e.g., 15 minutes) at 37°C.

-

Add ³H-leucine to each tube and incubate for a defined period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized proteins.

-

-

Precipitation and Washing:

-

Stop the reaction by adding cold 10% TCA to precipitate the proteins.

-

Incubate on ice for 30 minutes.

-

Collect the precipitate by vacuum filtration through glass fiber filters.

-

Wash the filters with cold 10% TCA followed by cold ethanol.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter. A decrease in counts per minute (CPM) in the presence of this compound indicates inhibition of protein synthesis.

-

Figure 3. Protein synthesis inhibition assay workflow.

Conclusion

This compound is a valuable research tool for microbiologists and drug development professionals. Its well-defined mechanism of action and broad-spectrum activity make it suitable for a variety of in vitro studies. The protocols provided herein offer a framework for investigating its antimicrobial properties and its effects on bacterial physiology. Researchers should always adhere to appropriate laboratory safety guidelines when handling this compound and bacterial cultures.

References

- 1. medkoo.com [medkoo.com]

- 2. med.stanford.edu [med.stanford.edu]

- 3. Enhanced Inhibition of Drug-Resistant Escherichia coli by Tetracycline Hydrochloride-Loaded Multipore Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of MICs in Escherichia coli isolates from human health surveillance with MICs obtained for the same isolates by broth microdilution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MIC EUCAST [mic.eucast.org]

- 6. researchgate.net [researchgate.net]

- 7. chemscene.com [chemscene.com]

- 8. Therapeutic concentrations of antibiotics inhibit Shiga toxin release from enterohemorrhagic E. coli O104:H4 from the 2011 German outbreak - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

Sancycline Hydrochloride: Application Notes and Protocols for Use as a Reference Standard in Antibiotic Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sancycline (B610677) hydrochloride, a member of the tetracycline (B611298) class of antibiotics, serves as a critical reference standard in the development of new antimicrobial agents. Its well-characterized bacteriostatic activity against a broad spectrum of Gram-positive and Gram-negative bacteria makes it an invaluable tool for comparative studies, validation of susceptibility testing methods, and quality control of new antibiotic candidates. This document provides detailed application notes and experimental protocols for the effective use of sancycline hydrochloride as a reference standard in a research and development setting.

Sancycline, like other tetracyclines, functions by inhibiting protein synthesis in bacteria. It specifically binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1] This action effectively halts the elongation of the polypeptide chain, leading to the inhibition of bacterial growth and replication.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | (4S,4aS,5aR,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide hydrochloride |

| Molecular Formula | C₂₁H₂₂N₂O₇ · HCl |

| Molecular Weight | 450.87 g/mol |

| CAS Number | 6625-20-3 |

| Appearance | Yellow solid |

| Purity (Typical) | ≥98% |

| Solubility | Soluble in water, methanol, and dimethylformamide (DMF) |

| Storage | Store at 2-8°C, protected from light and moisture |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action of sancycline involves the disruption of protein synthesis at the ribosomal level. The following diagram illustrates the signaling pathway of tetracycline antibiotics.

Caption: Sancycline binds to the 30S ribosomal subunit, blocking protein synthesis.

Application 1: Antimicrobial Susceptibility Testing (AST)

This compound is an essential reference compound for determining the Minimum Inhibitory Concentration (MIC) of new antibiotic candidates. By comparing the MIC values of a test compound to those of sancycline, researchers can assess its relative potency and spectrum of activity.

Quantitative Data: MIC Values

The following table summarizes known MIC values for sancycline against common bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 0.25 - 1.0 |

| Escherichia coli | 0.5 - 4.0 |

| Pseudomonas aeruginosa | >128 |

| Streptococcus pneumoniae | 0.12 - 0.5 |

| Haemophilus influenzae | 0.25 - 1.0 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Materials:

-

This compound reference standard

-

Test antibiotic compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., ATCC quality control strains)

-

Spectrophotometer or microplate reader

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Sancycline Stock Solution:

-

Accurately weigh a sufficient amount of this compound and dissolve it in an appropriate solvent (e.g., sterile deionized water or a small amount of DMSO followed by dilution in CAMHB) to create a stock solution of 1280 µg/mL.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the sancycline stock solution to the first well of a row and perform a 2-fold serial dilution across the row by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well. This will create a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0.06 µg/mL).

-

Repeat this process for the test compound in a separate set of rows.

-

Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 110 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

-

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Application 2: High-Performance Liquid Chromatography (HPLC) Analysis

This compound is used as a reference standard for the development and validation of HPLC methods to quantify new antibiotic compounds and assess their purity.

Quantitative Data: HPLC Parameters

The following table provides a starting point for developing an HPLC method for sancycline analysis. These parameters are based on established methods for other tetracycline antibiotics and may require optimization.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |

| Gradient | Start with 95% A, ramp to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm and 350 nm |

| Injection Volume | 10 µL |

Experimental Protocol: HPLC Purity and Assay

Materials:

-

This compound reference standard

-

Test antibiotic compound

-

HPLC-grade water, acetonitrile, and formic acid

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

Procedure:

-

Preparation of Mobile Phase:

-

Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water.

-

Mobile Phase B is 100% HPLC-grade acetonitrile.

-

Degas both mobile phases before use.

-

-

Preparation of Standard Solution:

-

Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to obtain a stock solution of 100 µg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 50 µg/mL.

-

-

Preparation of Sample Solution:

-

Prepare the test compound in the same manner as the standard solution to a known concentration.

-

-

HPLC Analysis:

-

Set up the HPLC system with the parameters outlined in the table above.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution to determine its concentration and purity based on the calibration curve.

-

-

Data Analysis:

-

The purity of the test compound can be calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

-

The concentration of the test compound is determined by interpolating its peak area on the calibration curve generated from the this compound standards.

-

Experimental Workflow: HPLC Analysis

Caption: Workflow for purity and assay determination by HPLC.

Conclusion